molecular formula C9H15N3O2 B2817259 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2009448-64-8

3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2817259
CAS RN: 2009448-64-8
M. Wt: 197.238
InChI Key: QCVWQUMBWSVCEB-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as DMOT, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMOT is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : A one-pot reaction involving 3-aryl-5-methyl-1,3,4-oxadiazolin-2-ones with ethanolamine followed by further conversions including 1,3-dipolar cycloaddition was reported, demonstrating a novel route to synthesize related compounds (Latthe, Sunagar, & Badami, 2007).
  • Formation of Unexpected Products : In the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, unexpected formation of derivatives like 4-amino-1,3-dimethyl-4H-1,2,4-triazole-5-thione was observed, highlighting the complexity of reactions in this chemical family (Nikpour & Motamedi, 2015).

Structural and Mechanistic Studies

  • Cyclocondensation Reactions : The cyclocondensation of certain triazolo[1,5-a]pyrimidine derivatives led to novel compounds, emphasizing the versatility of this class of compounds in creating diverse structures (Desenko, Komykhov, Orlov, & Meier, 1998).
  • Oxidation and Rearrangement Reactions : 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one underwent aerial oxidation, leading to a mixture of products and showcasing interesting rearrangement and oxidation behaviors (Collins, Hughes, & Johnson, 1999).

Potential Applications in Drug Design

  • Phosphonate Nucleotide Analogues : Research on the synthesis of phosphonate nucleotide analogues with a 1,2,3-triazolo[4,5-d]pyridazine-4,7-dione system, although not showing antiviral activity, suggests potential utility in drug design (Bankowska, Balzarini, Głowacka, & Wróblewski, 2014).

properties

IUPAC Name

4,5-dimethyl-2-(oxolan-3-ylmethyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-7-10-12(9(13)11(7)2)5-8-3-4-14-6-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVWQUMBWSVCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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